(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid
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Overview
Description
(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid: is a complex organic compound with the molecular formula C19H25NO6 and a molecular weight of 363.4 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the allyl group to an epoxide or other oxidized forms.
Reduction: Reduction of the ester or amide groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions at the ester or amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the ester group may yield an alcohol .
Scientific Research Applications
(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid include other protected amino acids and esters, such as:
- N-Boc-L-aspartic acid
- N-Cbz-L-aspartic acid
- N-Fmoc-L-aspartic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its allyl group, in particular, provides unique reactivity compared to other similar compounds .
Properties
CAS No. |
123975-62-2 |
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Molecular Formula |
C19H25NO6 |
Molecular Weight |
363.41 |
IUPAC Name |
(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22)/t14-,15-/m0/s1 |
InChI Key |
SXDKIZPHXVFDPJ-GJZGRUSLSA-N |
SMILES |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester |
Origin of Product |
United States |
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